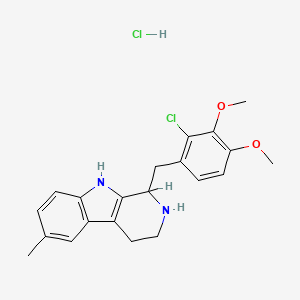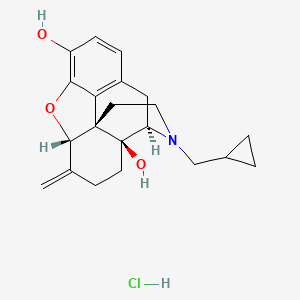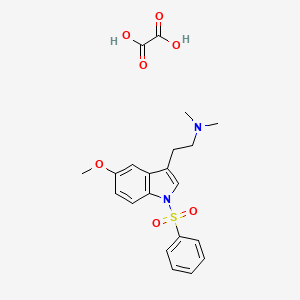![molecular formula C13H8Br4O4 B1662694 3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol CAS No. 65487-76-5](/img/structure/B1662694.png)
3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as DBB, and it is a potent inhibitor of tyrosinase, an enzyme that is involved in the production of melanin. DBB has been used in various scientific research applications, including the development of skin whitening agents, anti-cancer drugs, and anti-inflammatory agents.
Aplicaciones Científicas De Investigación
Synthesis and Derivation
- Synthesis of Natural Bromophenols: Bayrak and Menzek (2020) report the first synthesis of natural bromophenols, including an indene-derived compound formed during the synthesis process (Bayrak & Menzek, 2020).
- Total Synthesis of Biologically Active Compounds: Akbaba et al. (2010) achieved the first synthesis of this compound, starting from (3-bromo-4,5-dimethoxyphenyl)methanol (Akbaba et al., 2010).
Biological Activities
- Antioxidant Activity: Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities (Li et al., 2011).
- Antibacterial Properties: Xu et al. (2003) identified bromophenols with moderate antibacterial activity from the same marine alga (Xu et al., 2003).
- Carbonic Anhydrase Inhibition: Akbaba et al. (2013) synthesized derivatives of this compound and tested them as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes (Akbaba et al., 2013).
- Inhibitory Activity Against PTP1B: Shi et al. (2011) synthesized bromophenols and evaluated them as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in diabetes and obesity (Shi et al., 2011).
Propiedades
Número CAS |
65487-76-5 |
|---|---|
Nombre del producto |
3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol |
Fórmula molecular |
C13H8Br4O4 |
Peso molecular |
547.8 g/mol |
Nombre IUPAC |
3,4-dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H8Br4O4/c14-8-4(2-6(18)12(20)10(8)16)1-5-3-7(19)13(21)11(17)9(5)15/h2-3,18-21H,1H2 |
Clave InChI |
WIAKRAUTQVUHHL-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)Br)Br)CC2=CC(=C(C(=C2Br)Br)O)O |
SMILES canónico |
C1=C(C(=C(C(=C1O)O)Br)Br)CC2=CC(=C(C(=C2Br)Br)O)O |
Sinónimos |
5-(2,3-Dibromo-4,5-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)
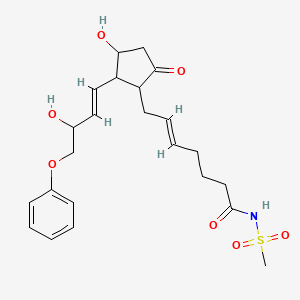
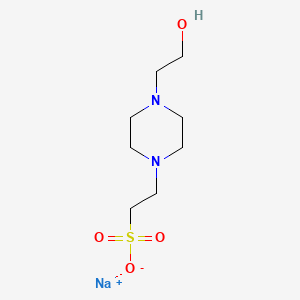
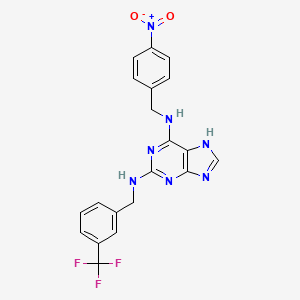
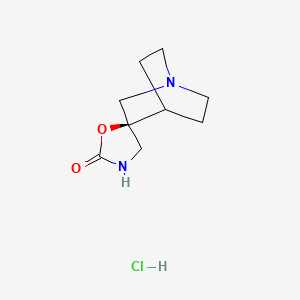
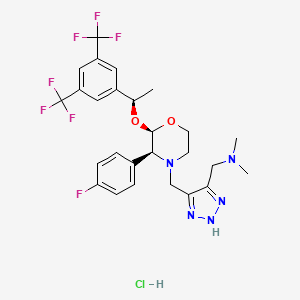
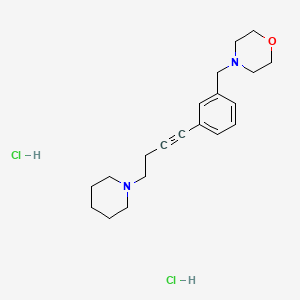
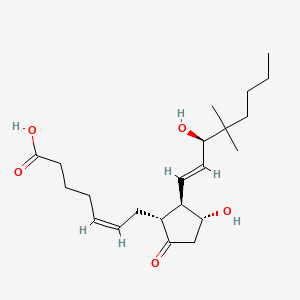
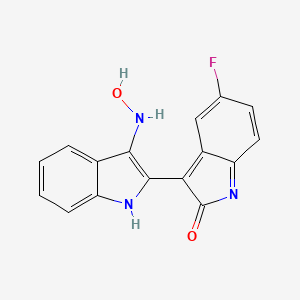
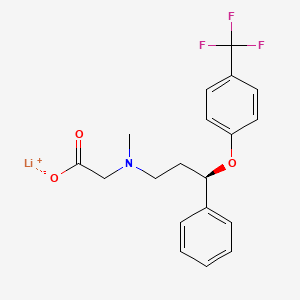
![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)
